molecular formula C11H8BrN3O B2525346 5-bromo-N-(pyridin-4-yl)nicotinamide CAS No. 634173-90-3

5-bromo-N-(pyridin-4-yl)nicotinamide

Cat. No.: B2525346
CAS No.: 634173-90-3
M. Wt: 278.109
InChI Key: XLRRWKQMUTVURI-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-4-yl)nicotinamide is a chemical compound with the molecular formula C11H8BrN3O. It is characterized by the presence of a bromine atom attached to the 5th position of the nicotinamide ring and a pyridin-4-yl group attached to the nitrogen atom of the nicotinamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated nicotinamide with a pyridin-4-yl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 5-bromo-N-(pyridin-4-yl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(pyridin-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(pyridin-4-yl)nicotinamide derivatives, while oxidation can produce N-oxides .

Scientific Research Applications

5-Bromo-N-(pyridin-4-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-4-yl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific sites and altering the receptor’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(pyridin-4-yl)nicotinamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-5-8(6-14-7-9)11(16)15-10-1-3-13-4-2-10/h1-7H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRRWKQMUTVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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